PSI-7409

Descripción general

Descripción

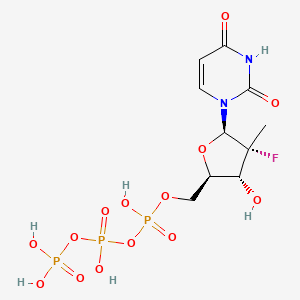

GS-461203 es un metabolito farmacológicamente activo de sofosbuvir, un análogo de nucleótido utilizado en el tratamiento de infecciones por el virus de la hepatitis C (VHC). Sofosbuvir es un profármaco que se metaboliza en GS-461203, que actúa como un sustrato defectuoso para la ARN polimerasa ARN-dependiente del VHC, inhibiendo así la replicación viral .

Métodos De Preparación

La preparación de GS-461203 implica la síntesis de sofosbuvir, seguida de su metabolismo intracelular a la forma activa de trifosfato. La ruta sintética para sofosbuvir incluye el acoplamiento de un derivado de uridina con una porción de fosforamidato, seguido de varios pasos de purificación. Los métodos de producción industrial para sofosbuvir implican síntesis química a gran escala y estrictas medidas de control de calidad para garantizar la pureza y eficacia del producto final .

Análisis De Reacciones Químicas

GS-461203 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: GS-461203 puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en GS-461203.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en sitios específicos de la molécula. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros. .

Aplicaciones Científicas De Investigación

GS-461203 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar análogos de nucleótidos y sus interacciones con las enzimas.

Biología: Investigado por su papel en la inhibición de la replicación viral y sus interacciones con las polimerasas virales.

Medicina: Utilizado en el desarrollo de terapias antivirales para la hepatitis C.

Industria: Empleado en la producción de fármacos antivirales y en la investigación relacionada con los mecanismos de resistencia a los fármacos

Mecanismo De Acción

GS-461203 ejerce sus efectos inhibiendo la ARN polimerasa ARN-dependiente del VHC (NS5B). Se incorpora en el ARN viral mediante la polimerasa, lo que lleva a la terminación de la cadena e inhibición de la replicación viral. Los objetivos moleculares de GS-461203 incluyen el sitio activo de la polimerasa NS5B, donde compite con los nucleótidos naturales por la incorporación en el ARN viral .

Comparación Con Compuestos Similares

GS-461203 es único en comparación con otros análogos de nucleótidos debido a su alta potencia y bajo perfil de resistencia. Los compuestos similares incluyen:

GS-331007: Otro metabolito de sofosbuvir con actividad antiviral similar.

2'-desoxi-2'-fluoro-2'-C-metil-uridina: Un análogo de nucleótido con características estructurales similares.

2'-desoxi-2'-fluoro-2'-C-metil-citidina: Otro análogo con propiedades antivirales comparables. GS-461203 se destaca por sus interacciones específicas con la polimerasa NS5B del VHC y su eficacia en el tratamiento de múltiples genotipos del VHC .

Actividad Biológica

PSI-7409, a nucleotide analog, is recognized for its antiviral properties, particularly against the Hepatitis C virus (HCV). This article delves into its biological activity, pharmacodynamics, and safety profile, supported by relevant data and research findings.

Overview of this compound

This compound is the active triphosphate form of PSI-7851 (GS-9851), a prodrug that undergoes metabolic conversion to exert its antiviral effects. It primarily functions as an inhibitor of the HCV NS5B polymerase, crucial for viral RNA replication.

This compound inhibits HCV replication by targeting the NS5B polymerase. The compound has demonstrated effectiveness across various HCV genotypes, with studies indicating a 50% inhibitory concentration (IC50) in the low micromolar range:

- Inhibition Profile : this compound effectively inhibits recombinant NS5B polymerases from HCV genotypes 1 to 4 with comparable IC50 values, suggesting broad-spectrum activity against different strains of the virus .

Pharmacokinetics and Stability

Research indicates that this compound has a favorable pharmacokinetic profile:

- Half-Life : In vitro studies show that this compound has a significantly longer half-life (t1/2 = 38 hours) compared to its precursor PSI-6130-TP (t1/2 = 4.7 hours), which may enhance its therapeutic potential by allowing sustained antiviral activity .

- Absorption and Distribution : Following oral administration of PSI-7851, peak plasma concentrations of this compound occur rapidly, indicating efficient absorption and conversion within the body .

Safety and Toxicity Profile

Extensive toxicity studies have been conducted to evaluate the safety of this compound:

- Cytotoxicity : At concentrations up to 100 μM, this compound exhibited no significant cytotoxic effects in various cell lines including Huh7 and HepG2 .

- Mitochondrial Toxicity : No mitochondrial toxicity was observed, further supporting its safety profile .

Case Studies and Clinical Findings

Clinical evaluations have further elucidated the biological activity of this compound:

- Efficacy in Clinical Trials : In a double-blind study assessing GS-9851 (PSI-7851), patients receiving the drug showed significant reductions in HCV RNA levels compared to placebo groups. The efficacy was particularly notable across different genotypes, with sustained virologic response rates exceeding 80% in some cohorts .

- Combination Therapy : When used in combination with peginterferon alfa and ribavirin, this compound contributed to higher rates of viral clearance compared to standard therapies alone. This combination approach has been pivotal in enhancing treatment outcomes for chronic HCV infections .

Comparative Analysis with Other Antivirals

The following table summarizes the comparative efficacy of this compound with other antiviral agents:

| Compound | Target Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCV | ~0.4 | NS5B polymerase inhibitor |

| Sofosbuvir | HCV | ~0.05 | NS5B polymerase inhibitor |

| Ribavirin | HCV | ~2.0 | Nucleotide analog; inhibits viral RNA |

| Favipiravir | Influenza | ~0.2 | RdRp inhibitor |

Propiedades

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHULAIUXUVCHH-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015073-42-3 | |

| Record name | GS-461203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSI-7409 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.